6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride
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Overview
Description
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C_10H_14N_2O_3S. It is a derivative of pyrazolo[5,1-b][1,3]oxazine, featuring a sulfonyl fluoride group at the 3-position and two methyl groups at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall molecular structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications, depending on their chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be employed as a tool to study enzyme mechanisms and protein interactions. Its reactivity with specific biological targets allows researchers to gain insights into cellular processes and pathways.
Medicine: . Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for various applications, including coatings, adhesives, and specialty chemicals.
Mechanism of Action
The mechanism by which 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with amino groups, forming stable sulfonamide bonds. This reactivity can be exploited in various biological and chemical processes, leading to the modulation of enzyme activities and protein functions.
Molecular Targets and Pathways: The compound targets specific amino acids and enzymes, influencing biochemical pathways and cellular functions. Its ability to form covalent bonds with amino groups allows it to modulate the activity of target proteins and enzymes, leading to desired biological effects.
Comparison with Similar Compounds
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
Uniqueness: 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride stands out due to its unique sulfonyl fluoride group, which imparts distinct reactivity compared to other derivatives. This reactivity makes it particularly useful in specific applications, such as enzyme inhibition and chemical synthesis.
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O3S/c1-8(2)4-11-7(14-5-8)6(3-10-11)15(9,12)13/h3H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSFUSMVQQDLHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)S(=O)(=O)F)OC1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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